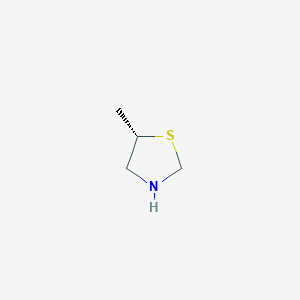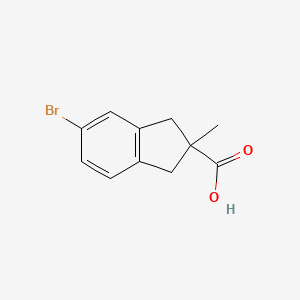
5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the indene ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of methoxy or cyano derivatives.
Applications De Recherche Scientifique
5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is not well-documented, but it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the carboxylic acid group may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical and biological properties.
5-fluoro-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a fluorine atom, which may lead to different reactivity and biological activity.
Uniqueness
The presence of the bromine atom at the 5th position in 5-bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid makes it unique compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or fluorine, which can influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
5-bromo-2-methyl-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-11(10(13)14)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6H2,1H3,(H,13,14) |
Clé InChI |
FUPVZWCMMYJCJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1)C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


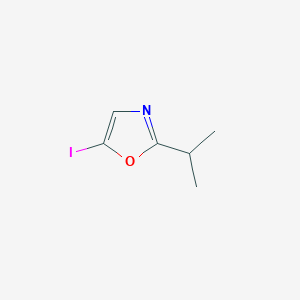
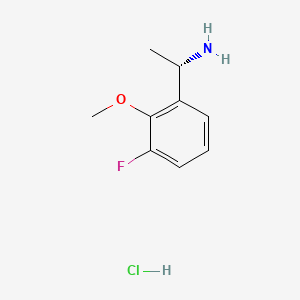
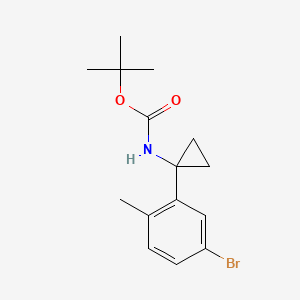
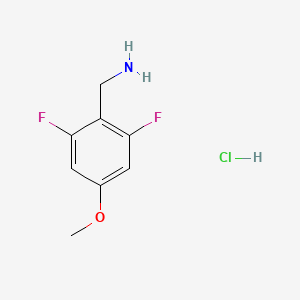
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
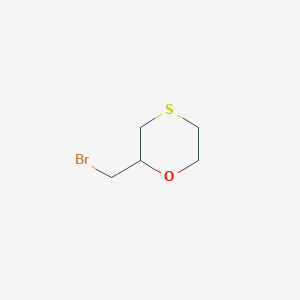


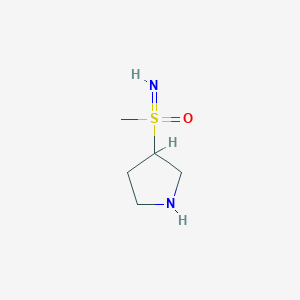
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
